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molecular formula C7H7NO2 B1271092 N-(3-hydroxyphenyl)formamide CAS No. 24891-35-8

N-(3-hydroxyphenyl)formamide

Cat. No. B1271092
M. Wt: 137.14 g/mol
InChI Key: HTMAQVFRFZZDGO-UHFFFAOYSA-N
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Patent
US05739318

Procedure details

A mixture of 100 g m-aminophenol and 150 g formic acid was refluxed for 1.5 h and then evaporated to dryness under reduced pressure (90°-95° C., 10-15 mm Hg). Solid material was dried at 100° C., 10 mm Hg, for 1.5 h. 117 g of the title compound were isolated, melting point 112° C.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
150 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[C:4]([OH:8])[CH:5]=[CH:6][CH:7]=1.[CH:9](O)=[O:10]>>[CH:9]([NH:1][C:2]1[CH:3]=[C:4]([OH:8])[CH:5]=[CH:6][CH:7]=1)=[O:10]

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
NC=1C=C(C=CC1)O
Name
Quantity
150 g
Type
reactant
Smiles
C(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 1.5 h
Duration
1.5 h
CUSTOM
Type
CUSTOM
Details
evaporated to dryness under reduced pressure (90°-95° C., 10-15 mm Hg)
CUSTOM
Type
CUSTOM
Details
Solid material was dried at 100° C.

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
C(=O)NC=1C=C(C=CC1)O
Measurements
Type Value Analysis
AMOUNT: MASS 117 g
YIELD: CALCULATEDPERCENTYIELD 93.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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